molecular formula C10H15N B3143496 2-Isopropyl-4-methylaniline CAS No. 5266-86-4

2-Isopropyl-4-methylaniline

Cat. No. B3143496
CAS RN: 5266-86-4
M. Wt: 149.23 g/mol
InChI Key: VLRDBGWGQQYAOW-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylaniline is a chemical compound with the molecular formula C10H15N . It is also known by other names such as 4-methyl-2-(propan-2-yl)aniline .


Synthesis Analysis

The synthesis of anilines, including 2-Isopropyl-4-methylaniline, often involves multiple steps such as a Friedel Crafts acylation followed by a Clemmensen Reduction . Aza-Claisen rearrangement has also been used as a key step in the synthesis of specialized anilines .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-methylaniline is based on the molecular formula C10H15N . The exact structure can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

Azo compounds, which include certain derivatives of 2-Isopropyl-4-methylaniline, exhibit interesting chemical reactions. For instance, they can undergo trans-to-cis isomerization when exposed to UV light .


Physical And Chemical Properties Analysis

2-Isopropyl-4-methylaniline has a molecular weight of 149.233 and a density of 0.9±0.1 g/cm3 . It has a boiling point of 237.2±9.0 °C at 760 mmHg .

Scientific Research Applications

1. Synthesis of High-Temperature Thermosetting Polyimide Oligomer 2-Isopropyl-4-methylaniline can be used to synthesize a high-temperature thermosetting polyimide oligomer . This oligomer, known as PMR-PCy, is derived from a less toxic bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is derived from the renewable aromatic compound p-cymene . The thermoset network prepared from PMR-PCy has a glass transition temperature (Tg) of 323 °C, good thermo-oxidative stability, and water uptake of only 3% after immersion in boiling water for 24 h .

Synthesis of Various Chemical Compounds

2-Isopropyl-4-methylaniline can be used as a starting material or intermediate in the synthesis of various chemical compounds . Some of these compounds include 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide, 2-chloro-6-isopropyl-3-methylphenyl methylcarbamate, and 2-isopropyl-6-(4-morpholinylmethyl)phenol hydrochloride .

3. Development of Safer Alternatives to Toxic Compounds 2-Isopropyl-4-methylaniline can be used to develop safer alternatives to toxic compounds . For example, it can be used to prepare an alternative thermosetting polyimide oligomer as a safer alternative to PMR-15, which is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .

Renewable Aromatic Compound Derivation

2-Isopropyl-4-methylaniline can be derived from the renewable aromatic compound p-cymene . This makes it a sustainable option for various applications in scientific research.

Material Properties Research

The material properties of 2-Isopropyl-4-methylaniline and its derivatives can be studied for various applications . For example, the thermoset network prepared from PMR-PCy, a derivative of 2-Isopropyl-4-methylaniline, has exceptional material properties, making it a viable non-toxic replacement for PMR-15 in a variety of aerospace applications .

Toxicity Studies

2-Isopropyl-4-methylaniline and its derivatives can be used in toxicity studies . The Quantitative Structure Activity Relationship (QSAR)-predicted low toxicity of CDA, a derivative of 2-Isopropyl-4-methylaniline, was confirmed by in vitro testing for mutagenicity, acute toxicity, and aquatic toxicity .

Safety and Hazards

While specific safety data for 2-Isopropyl-4-methylaniline is not available, similar compounds can pose hazards. For instance, anilines can be harmful if swallowed, in contact with skin, or if inhaled . They may also be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methyl-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDBGWGQQYAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285273
Record name 4-Methyl-2-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5266-86-4
Record name 4-Methyl-2-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5266-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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